molecular formula C16H23NSi2 B1585568 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane CAS No. 3449-26-1

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Cat. No. B1585568
CAS RN: 3449-26-1
M. Wt: 285.53 g/mol
InChI Key: HIMXYMYMHUAZLW-UHFFFAOYSA-N
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Description



  • 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane is a chemical compound with the linear formula [C6H5Si(CH3)2]2NH .

  • It is also referred to as DPTMDS .

  • The CAS number for this compound is 3449-26-1 .

  • Its molecular weight is approximately 285.53 g/mol .





  • Synthesis Analysis



    • 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane can serve as a starting material for the synthesis of its substitution products with the tetrachlorides of silicon and tin.

    • It is also used in the preparation of Cu-, Zn-, and H2-phthalocyanines using phthalimide.





  • Molecular Structure Analysis



    • The molecular structure of DPTMDS consists of two phenyl groups attached to a central silicon atom, along with two methyl groups.

    • The compound has a linear arrangement.





  • Chemical Reactions Analysis



    • DPTMDS can undergo various reactions, including substitution reactions with silicon and tin tetrachlorides.

    • It can also participate in the synthesis of phthalocyanines.





  • Physical And Chemical Properties Analysis



    • Boiling Point: 96-99°C at 0.1 mmHg

    • Density: 0.985 g/mL at 25°C

    • Flash Point: 162°C

    • Refractive Index (@ 20°C): 1.538




  • Scientific Research Applications

    1. Calorimetric Studies and Glass Transition Observations

    1,3-Diphenyl-1,1,3,3-tetramethyldisilazane has been studied for its unique properties in calorimetric studies. Fujimori, Mizukami, and Oguni (1996) observed α- and β-glass transitions in its liquid state and another glass transition in its crystalline state, making it a rare substance to exhibit such transitions in both states. This research provides insights into the molecular motions and transitions of this compound under different temperature conditions (Fujimori, Mizukami, & Oguni, 1996).

    2. Building Blocks in Syntheses of Silsesquioxanes

    This compound has been utilized as a building block in the synthesis of novel 1,3-diphenyldisiloxanes. Seto et al. (2003) investigated its use in vapor-phase hydrolytic condensation reactions, leading to various derivatives with potential applications in materials science and organic synthesis (Seto et al., 2003).

    3. Mechanistic Insights into Chromophore Formation

    In the field of organic chemistry, this compound has contributed to understanding the formation of tetraarylazadipyrromethenes. Grossi et al. (2012) used it to gain insights into the complex reaction pathways involved in generating these chromophores, highlighting its role in studying reaction mechanisms (Grossi et al., 2012).

    4. Role in Hydrosilylation Reactions

    The compound has been studied for its reactivity in hydrosilylation reactions. Rasul and Son (2002) explored its use in producing macrocycles, demonstrating its potential in creating complex organic structures (Rasul & Son, 2002).

    5. Photolysis Studies and Reactive Intermediate Formation

    Research by Toltl and Leigh (1998) involved the direct irradiation of derivatives of this compound, leading to the formation of other reactive intermediates. This study hasimplications in understanding the photolytic behavior and the formation of various reactive species in organic reactions (Toltl & Leigh, 1998).

    6. Mesoporous Silica Functionalization

    In the field of materials science, 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane has been used to functionalize mesoporous silicas. Kidder et al. (2005) described a novel method to graft aromatic phenols onto mesoporous silicas using this compound, highlighting its utility in synthesizing nanostructured materials (Kidder et al., 2005).

    7. Development of Alternate Copolymers

    Jing-bo and Ze-min (2005) synthesized alternate copolymers by using this compound, demonstrating its significance in polymer chemistry. Their work illustrates the potential of 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane in developing new polymeric materials (Jing-bo & Ze-min, 2005).

    8. Exploration of Electroconductive Complexes

    Takahashi and Nihira (1989) studied derivatives of this compound in forming electroconductive complexes, highlighting its role in the development of materials with electrical conductivity applications (Takahashi & Nihira, 1989).

    9. Involvement in Organometallic Chemistry

    The compound's reactivity in organometallic chemistry was demonstrated by Tanaka et al. (1997), who explored its reactions in the formation of alkyl(silyl)palladium complexes, relevant to catalysis (Tanaka et al., 1997).

    10. Pharmaceutical Research

    While focusing on non-drug-related applications, it's noteworthy that compounds related to 1,3-Diphenyl-1,1,3,3-tetramethyldisilazane have been explored in pharmaceutical research. For instance, Bandgar et al. (2009) investigated pyrazole chalcones, structurally related to this compound, for their anti-inflammatory, antioxidant, and antimicrobial properties, providing insights into potential pharmaceutical applications (Bandgar et al., 2009).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Prevent the formation of dust and aerosols.

    • Provide appropriate exhaust ventilation in areas where dust is formed.




  • Future Directions



    • Research on DPTMDS continues to explore its applications in materials science, catalysis, and organic synthesis.

    • Investigating its reactivity with other compounds and potential modifications could lead to novel derivatives.




    Remember that safety precautions should always be followed when handling any chemical compound. If you need further information or have additional questions, feel free to ask! 😊


    properties

    IUPAC Name

    [[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HIMXYMYMHUAZLW-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H23NSi2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50956023
    Record name N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50956023
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    285.53 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

    CAS RN

    3449-26-1
    Record name N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilanamine
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3449-26-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N-(Dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449261
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50956023
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name N-(dimethylphenylsilyl)-1,1-dimethyl-1-phenylsilylamine
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.339
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
    Reactant of Route 2
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    Reactant of Route 3
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    Reactant of Route 4
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    Reactant of Route 5
    1,3-Diphenyl-1,1,3,3-tetramethyldisilazane
    Reactant of Route 6
    1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

    Citations

    For This Compound
    83
    Citations
    A Ivanisevic, CA Mirkin - Journal of the American Chemical …, 2001 - ACS Publications
    Dip-Pen Nanolithography (DPN) uses an AFM tip to deposit organic molecules through a meniscus onto an underlying substrate under ambient conditions. Thus far, the methodology …
    Number of citations: 297 pubs.acs.org
    C Lehnert, J Wagler, E Kroke, G Roewer - Chemistry of Heterocyclic …, 2006 - Springer
    Novel silicon and tin compounds were synthesized by the reaction of lithium salts of 1,3-di-phenyl-1,1,3,3-tetramethyldisilazane H(DPTMDS) and 1,1,3,3,5,5-hexamethylcyclotrisilazane …
    Number of citations: 3 link.springer.com
    HO Davis - 2019 - rave.ohiolink.edu
    Group 11 metal (Cu, Ag and Au) amides have proven to have numerous applications in chemistry, some of which are in the areas of nanocrystal synthesis, atomic layer deposition and …
    Number of citations: 2 rave.ohiolink.edu
    C Zapilko, R Anwander - Chemistry of materials, 2006 - ACS Publications
    Size-Selective Surface Silylation of Cagelike Mesoporous Silica SBA-2 with Disilazane Reagents | Chemistry of Materials ACS ACS Publications C&EN CAS Find my institution Blank …
    Number of citations: 36 pubs.acs.org
    T Shinozuka, T Kawakami, H Okamura… - Journal of …, 2002 - jstage.jst.go.jp
    Polymers based on silylated p-hydroxy-a-methylstyrene (SiMST) or methacrylic acid (SiMA) were prepared and their application to positive resists for 157 nm lithography was studied. …
    Number of citations: 10 www.jstage.jst.go.jp
    A Karlsson, AC Albertsson - Biomacromolecules, 2002 - ACS Publications
    The silicone elastomers used for drug delivery are normally reinforced by fumed silica, which contains a high density of silanol groups. These inorganic silanol groups have to be …
    Number of citations: 5 pubs.acs.org
    RAP Zangmeister, PE Smolenyak, AS Drager… - Langmuir, 2001 - ACS Publications
    We present here a study of the effects of surface modification on the efficiency of transfer of ultrathin Langmuir−Blodgett films of rodlike aggregates of the phthalocyanine (Pc) (2,3,9,10,…
    Number of citations: 54 pubs.acs.org
    JR Babcock, L Liable-Sands, AL Rheingold… - …, 1999 - ACS Publications
    The syntheses and solid-state structures of two new monomeric bis(triorganosilyl)amido stannylenes, bis[N-trimethylsilyl-N-2,6-diisopropylphenylamido]tin(II) (1) and bis[N,N-bis(…
    Number of citations: 48 pubs.acs.org
    W Xia, BA Minch, MD Carducci, NR Armstrong - Langmuir, 2004 - ACS Publications
    We present here X-ray specular reflectivity (XRR) characterization of the ordering of Langmuir−Blodgett films of the liquid crystalline phthalocyanine (Pc) 2,3,9,10,16,17,23,34-octakis(2-…
    Number of citations: 31 pubs.acs.org
    HU Shetty, EM Daly, NH Greig… - Journal of the …, 1991 - ACS Publications
    An automatic reaction control chemical ionization technique in an ion trap detector (lTD) was used to quantitate the levels of the cholinergic drug, arecoline, in plasma of treated patients …
    Number of citations: 19 pubs.acs.org

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